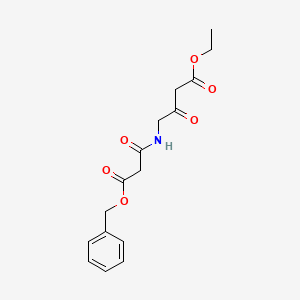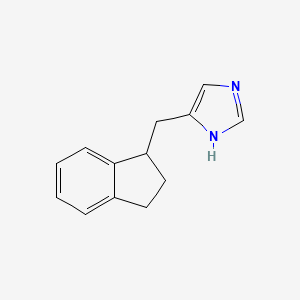
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 is a deuterated derivative of N-Desmethyl Dextrorphan, which is a metabolite of Dextrorphan. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which makes it valuable in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 involves multiple steps, starting from the parent compound, Dextrorphan. The process typically includes:
Protection of the amine group: The amine group of Dextrorphan is protected using a benzyloxycarbonyl (Cbz) group.
Deuteration: The methyl group is replaced with a deuterium atom to form N-Desmethyl Dextrorphan-d3.
Deprotection: The Cbz group is removed to yield the final product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process while ensuring the purity and yield are maintained .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent compound .
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 has several scientific research applications:
Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of Dextrorphan and its derivatives.
Isotope Labeling: Its stable isotopic labeling makes it valuable in mass spectrometry and other analytical techniques.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 involves its interaction with specific molecular targets and pathways. It primarily acts as a labeled analog for studying the metabolism and pharmacokinetics of Dextrorphan. The deuterium labeling allows for precise tracking and analysis in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Dextrorphan: The non-deuterated version of the compound.
Dextrorphan: The parent compound from which N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 is derived.
N-Benzyloxycarbonyl Dextrorphan: Another derivative with a similar protective group.
Uniqueness
This compound is unique due to its stable isotopic labeling, which provides enhanced accuracy and precision in scientific studies. This makes it particularly valuable in proteomics and pharmacokinetic research .
Eigenschaften
Molekularformel |
C24H27NO3 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
benzyl (1S,9S,10S)-3,5,6-trideuterio-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2/t20-,22+,24+/m1/s1/i9D,10D,15D |
InChI-Schlüssel |
GPYJBNLHEROROX-DSGGTNSQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O)[2H] |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


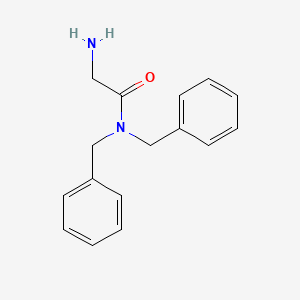
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
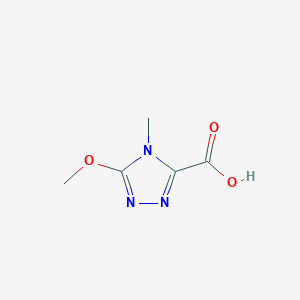

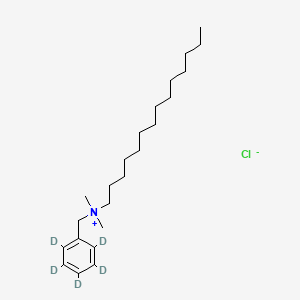
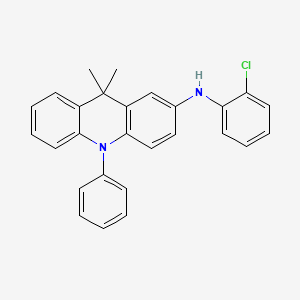
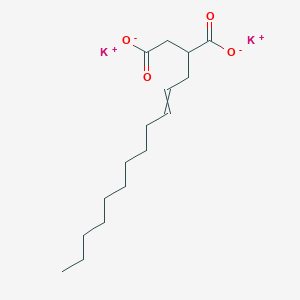
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
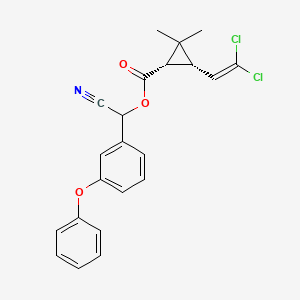
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
